molecular formula C18H16N4O2 B2511031 (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE CAS No. 1164534-93-3

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE

Cat. No.: B2511031
CAS No.: 1164534-93-3
M. Wt: 320.352
InChI Key: NLTIXGLRVWLYBW-ACCUITESSA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring, a morpholine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. The morpholine and furan rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The cyano group can participate in various biochemical reactions, further contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(5-MORPHOLINO-2-FURYL)-1-ETHENYL CYANIDE is unique due to its combination of three distinct rings (benzimidazole, morpholine, and furan) and the presence of a cyano group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzylamine or metal phosphates.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-12-13(18-20-15-3-1-2-4-16(15)21-18)11-14-5-6-17(24-14)22-7-9-23-10-8-22/h1-6,11H,7-10H2,(H,20,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTIXGLRVWLYBW-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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